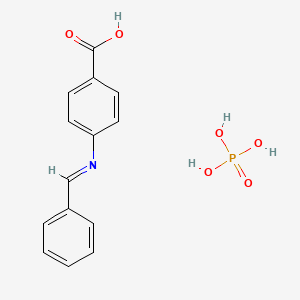
4-(Benzylideneamino)benzoic acid;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylideneamino)benzoic acid is an organic compound with the molecular formula C14H11NO2 It is a derivative of benzoic acid, where the amino group is substituted with a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylideneamino)benzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 4-(Benzylideneamino)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylideneamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group back to an amino group, yielding 4-aminobenzoic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Benzylideneamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Benzylideneamino)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzylidene group can facilitate interactions with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-(Benzylideneamino)benzoic acid, known for its role in the biosynthesis of folic acid.
Benzaldehyde: Used in the synthesis of 4-(Benzylideneamino)benzoic acid, commonly employed in organic synthesis and as a flavoring agent.
4-Dimethylaminobenzoic acid: Similar in structure but with a dimethylamino group instead of a benzylidene group, used in sunscreen formulations
Uniqueness
4-(Benzylideneamino)benzoic acid is unique due to the presence of the benzylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions in biological systems and unique applications in organic synthesis.
Properties
CAS No. |
62729-78-6 |
|---|---|
Molecular Formula |
C14H14NO6P |
Molecular Weight |
323.24 g/mol |
IUPAC Name |
4-(benzylideneamino)benzoic acid;phosphoric acid |
InChI |
InChI=1S/C14H11NO2.H3O4P/c16-14(17)12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;1-5(2,3)4/h1-10H,(H,16,17);(H3,1,2,3,4) |
InChI Key |
HITNVCCEGMQVOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















